Nvs-crf38

Beschreibung

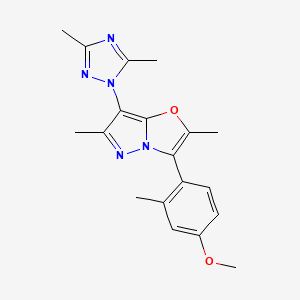

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEICIUGVENCLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Identification and Localization of the VS38 Antigen

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the VS38 antigen, a crucial biomarker for plasma cell differentiation. The document details its identification, subcellular localization, and the experimental protocols utilized for its detection.

Core Characteristics of the VS38 Antigen

The VS38 antigen, first identified by the monoclonal antibody of the same name, is a 64 kilodalton (kDa) intracytoplasmic protein.[1][2][3][4] Subsequent research has definitively identified this antigen as the p63 rough endoplasmic reticulum protein, also known as cytoskeleton-linking membrane protein 63 (CLIMP-63).[5] This protein is a non-glycated, reversibly palmitoylated type II transmembrane protein. Its primary function is associated with the structure and function of the rough endoplasmic reticulum, which is particularly abundant in cells with high secretory activity, such as plasma cells.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 64 kDa | |

| Synonyms | p63, CLIMP-63 | |

| Cellular Location | Rough Endoplasmic Reticulum | |

| Antibody Type | Mouse Monoclonal (VS38) |

Cellular Localization and Biological Significance

The VS38 antigen is localized to the membrane of the rough endoplasmic reticulum. This subcellular location is consistent with its role in cells that are actively synthesizing and secreting proteins, most notably plasma cells.

Due to its high expression in plasma cells, the VS38 antibody is a sensitive and valuable tool for identifying both normal and neoplastic plasma cells. It is frequently used in diagnostic pathology to identify conditions such as myeloma and plasmacytoma in bone marrow and other tissues. The antibody can also differentiate lymphoplasmacytoid lymphoma from lymphocytic and follicular lymphoma. While highly expressed in plasma cells, VS38 has also been detected in other cell types, including melanocytic lesions, neuroendocrine tumors, and some epithelial tumors.

Experimental Protocols for VS38 Antigen Detection

Several well-established laboratory techniques are employed to identify and localize the VS38 antigen. The following sections provide detailed methodologies for these key experiments.

Immunohistochemistry (IHC)

Immunohistochemistry is a common method for detecting VS38 in tissue sections.

Protocol:

-

Tissue Preparation: A range of normal and neoplastic tissues can be used, either frozen or routinely fixed in formalin and embedded in paraffin.

-

Antigen Retrieval: For formalin-fixed, paraffin-embedded tissues, a microwave-based antigen retrieval method is recommended to unmask the antigen epitopes.

-

Primary Antibody Incubation: The tissue sections are incubated with the VS38 mouse monoclonal antibody.

-

Secondary Antibody and Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the antigen-antibody complex.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.

Western Blot Analysis

Western blotting is used to determine the molecular weight of the VS38 antigen.

Protocol:

-

Protein Extraction: Lyse cells or tissues (e.g., human cell lines) to extract total protein.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the VS38 monoclonal antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP or alkaline phosphatase).

-

Detection: Add a chemiluminescent or colorimetric substrate to visualize the protein band corresponding to the VS38 antigen. The expected size is 64 kDa.

Flow Cytometry (FACS Analysis)

Flow cytometry is used to demonstrate the intracellular location of the VS38 antigen and its presence in cell suspensions.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from tissues (e.g., tonsil) or bone marrow aspirates.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., saponin or Triton X-100) to allow the antibody to access the intracellular antigen.

-

Antibody Staining: Incubate the permeabilized cells with a fluorochrome-conjugated VS38 antibody. Often, co-staining with other cell surface markers (e.g., CD38, CD138) is performed to identify specific cell populations.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of VS38-positive cells and their fluorescence intensity.

-

Data Analysis: Gate on the cell population of interest to determine the expression level of VS38.

Application in the Context of Modern Therapeutics

The use of VS38 has gained renewed interest with the advent of therapies targeting CD38, such as daratumumab, in the treatment of multiple myeloma. These therapies can mask the CD38 epitope, making it difficult to detect plasma cells by flow cytometry using standard CD38 antibodies. Since VS38 recognizes an intracellular antigen, it is unaffected by these surface-binding drugs. Therefore, VS38 serves as a reliable alternative marker for identifying and quantifying plasma cells in patients undergoing anti-CD38 therapies.

Conclusion

The VS38 antigen, identical to the p63/CLIMP-63 protein of the rough endoplasmic reticulum, is a highly specific and sensitive intracellular marker for plasma cells. Its robust expression in both normal and malignant plasma cells makes the VS38 antibody an indispensable tool in diagnostic pathology and hematology. The detailed experimental protocols provided in this guide offer a framework for the accurate identification and localization of this important antigen in research and clinical settings.

References

- 1. VS38: a new monoclonal antibody for detecting plasma cell differentiation in routine sections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VS38: a new monoclonal antibody for detecting plasma cell differentiation in routine sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. The plasma cell associated antigen detectable by antibody VS38 is the p63 rough endoplasmic reticulum protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of VS38: A Technical Guide for Researchers

An In-depth Examination of the VS38 Monoclonal Antibody for Plasma Cell Identification

Introduction

The VS38 monoclonal antibody is a valuable tool in the field of hematopathology and cancer research, specifically for the identification of normal and neoplastic plasma cells. Unlike therapeutic antibodies that modulate cellular signaling or induce cell death, the primary mechanism of action of VS38 is its highly specific binding to an intracellular antigen, making it a crucial reagent for diagnostic and research applications. This technical guide provides a comprehensive overview of the VS38 antibody, its target, its mechanism of action in the context of cellular identification, and detailed experimental protocols for its use.

The significance of VS38 has been particularly highlighted in the era of daratumumab, a therapeutic anti-CD38 monoclonal antibody used in the treatment of multiple myeloma. Daratumumab can interfere with the standard flow cytometric detection of plasma cells by masking the CD38 surface protein. VS38 circumvents this issue by targeting an intracellular protein, thus providing a reliable method for plasma cell identification in patients undergoing daratumumab therapy[1][2].

The VS38 Target: Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63)

The VS38 monoclonal antibody recognizes an intracytoplasmic antigen with a molecular weight of 64 kilodaltons[3][4]. This antigen has been identified as Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), a protein located on the membrane of the rough endoplasmic reticulum[1]. Cells with high secretory activity, such as plasma cells, possess a well-developed rough endoplasmic reticulum, leading to high expression levels of CLIMP-63. This high level of expression in plasma cells is the basis for the strong and specific staining observed with the VS38 antibody. While VS38 strongly stains both normal and neoplastic plasma cells, it has been observed to weakly stain some epithelial elements and is absent from other hematopoietic cells.

Mechanism of Action: Intracellular Binding for Cellular Identification

The core mechanism of action of the VS38 antibody is its ability to bind with high specificity to its intracellular target, CLIMP-63. This interaction does not initiate a signaling cascade or a direct therapeutic effect. Instead, its utility lies in its application as a diagnostic and research tool for the precise identification of plasma cells within a heterogeneous cell population.

The intracellular location of the CLIMP-63 epitope necessitates cell permeabilization for the VS38 antibody to access its target. This is a key difference from antibodies targeting cell surface markers. The process allows for the unambiguous identification of plasma cells, even when surface markers are masked or downregulated, as is the case with CD38 during daratumumab treatment.

Below is a diagram illustrating the binding mechanism of the VS38 antibody.

Caption: Intracellular binding of VS38 to CLIMP-63 on the rough endoplasmic reticulum.

Quantitative Data

The following table summarizes the key quantitative characteristics of the VS38 monoclonal antibody and its target.

| Parameter | Value | Reference |

| Antigen | Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63) | |

| Antigen Molecular Weight | 64 kilodaltons | |

| Antigen Location | Rough Endoplasmic Reticulum | |

| Cellular Specificity | Strongly stains normal and neoplastic plasma cells. Weakly stains some epithelial elements. Absent from other hematopoietic cells. |

Experimental Protocols

Detailed methodologies for the key experiments involving the VS38 monoclonal antibody are provided below.

Immunohistochemistry

Objective: To detect plasma cells in routinely fixed tissue sections.

Methodology:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval: Employ a microwave method for antigen retrieval to unmask the epitope.

-

Staining:

-

Incubate the sections with the VS38 monoclonal antibody.

-

Follow with a suitable secondary antibody and detection system.

-

-

Analysis: Examine the sections under a microscope for the presence of stained plasma cells.

Western Blot Analysis

Objective: To determine the molecular weight of the antigen recognized by VS38.

Methodology:

-

Protein Extraction: Prepare protein lysates from a suitable cell line (e.g., plasma cell line).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the VS38 monoclonal antibody.

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Use a chemiluminescent substrate to detect the protein band corresponding to the antigen recognized by VS38.

Flow Cytometry (FACS)

Objective: To identify and quantify plasma cells in single-cell suspensions, particularly in the context of daratumumab therapy.

Methodology:

-

Sample Preparation: Prepare a single-cell suspension from bone marrow aspirates or peripheral blood.

-

Surface Staining: Stain the cells with a panel of antibodies against surface markers (e.g., CD138, CD45), excluding CD38 if daratumumab interference is expected.

-

Fixation and Permeabilization: Fix the cells with a suitable fixation buffer and then permeabilize the cell membrane using a permeabilization buffer. This step is crucial for allowing VS38 to access its intracellular target.

-

Intracellular Staining: Incubate the permeabilized cells with the VS38 monoclonal antibody.

-

Acquisition: Acquire the data on a flow cytometer.

-

Analysis: Analyze the data to identify the plasma cell population based on its characteristic light scatter properties and positive staining for VS38 and other plasma cell markers.

The following diagram illustrates the experimental workflow for using VS38 in flow cytometry to overcome daratumumab interference.

Caption: VS38 workflow in flow cytometry to bypass daratumumab interference.

Conclusion

The VS38 monoclonal antibody is a powerful diagnostic reagent whose mechanism of action is centered on its specific binding to the intracellular protein CLIMP-63, which is highly expressed in the rough endoplasmic reticulum of plasma cells. This makes VS38 an invaluable tool for the identification of normal and neoplastic plasma cells in various applications, including immunohistochemistry and flow cytometry. Its utility is particularly pronounced in the clinical setting for monitoring multiple myeloma patients treated with daratumumab, where it provides a reliable alternative to CD38 for plasma cell detection. The detailed protocols and understanding of its binding mechanism provided in this guide are intended to facilitate its effective use in research and clinical diagnostics.

References

- 1. VS38 as a promising CD38 substitute antibody for flow cytometric detection of plasma cells in the daratumumab era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VS38 Identifies Myeloma Cells With Dim CD38 Expression and Plasma Cells Following Daratumumab Therapy, Which Interferes With CD38 Detection for 4 to 6 Months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VS38: a new monoclonal antibody for detecting plasma cell differentiation in routine sections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VS38: a new monoclonal antibody for detecting plasma cell differentiation in routine sections - PubMed [pubmed.ncbi.nlm.nih.gov]

VS38 Expression in Normal and Neoplastic Plasma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of normal and neoplastic plasma cells are critical for the diagnosis, monitoring, and treatment of plasma cell dyscrasias, including multiple myeloma (MM). While CD38 has traditionally been a key surface marker for plasma cells, therapeutic agents such as daratumumab, a monoclonal antibody targeting CD38, can interfere with its detection by flow cytometry. This has necessitated the exploration of alternative, reliable markers. The monoclonal antibody VS38, which recognizes the intracellular antigen Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), has emerged as a robust marker for this purpose. This technical guide provides an in-depth overview of VS38 expression in normal and neoplastic plasma cells, complete with data presentation, detailed experimental protocols, and visualizations of relevant workflows.

CLIMP-63, the target of the VS38 antibody, is a 63-kilodalton protein located in the membrane of the rough endoplasmic reticulum.[1] Its high and consistent expression in both normal and malignant plasma cells, which are professional secretory cells with abundant endoplasmic reticulum, makes it an excellent marker for identifying these cell populations.[2][3]

Data Presentation

The expression of VS38c (the clone of VS38 commonly used in flow cytometry) is consistently high in both normal and neoplastic plasma cells. This strong expression facilitates the clear identification of plasma cell populations. The following tables summarize the comparative expression of VS38c and the traditional plasma cell marker, CD38.

Table 1: Comparative Expression of VS38c and CD38 in Plasma Cell Populations

| Cell Type | VS38c Expression Level | CD38 Expression Level | Impact of Daratumumab on Marker Detection |

| Normal Plasma Cells | Strong/Bright | High | CD38 epitope is masked |

| Monoclonal Gammopathy of Undetermined Significance (MGUS) Plasma Cells | Strong/Bright | High | CD38 epitope is masked |

| Multiple Myeloma (MM) Cells | Strong/Bright | Variable (often lower than normal plasma cells) | CD38 epitope is masked |

Data synthesized from multiple studies indicating qualitative expression levels.[4][5]

Table 2: Observations on VS38c Staining in Multiple Myeloma

| Study Observation | Patient Cohort | Key Finding | Reference |

| VS38c Staining Intensity | 196 MM patients | Almost all cases showed bright staining with VS38c. A "dim" subpopulation can appear due to improper sample permeabilization. | |

| Comparison with CD38 | 29 MM patients (15 treated with daratumumab) | VS38c staining was strong in both normal and MM cells, independent of daratumumab treatment. CD38 expression was lower in MM cells compared to normal plasma cells and was further reduced in daratumumab-treated patients. | |

| Utility in Minimal Residual Disease (MRD) Detection | 29 MM patients | Both a CD38-multiepitope antibody and VS38c allow for reliable MRD detection, but the high expression of VS38c facilitates easier identification of MM cells, especially in daratumumab-treated patients. |

Experimental Protocols

Accurate assessment of VS38 expression requires optimized laboratory procedures. Below are detailed methodologies for the key experimental techniques used.

Flow Cytometry for Intracellular VS38c Staining

This protocol is designed for the analysis of bone marrow aspirates.

Reagents and Materials:

-

Bone marrow aspirate collected in EDTA

-

Phosphate-buffered saline (PBS)

-

Red blood cell lysis buffer

-

Fixation buffer (e.g., a formaldehyde-based solution)

-

Permeabilization buffer (e.g., a saponin or mild detergent-based solution)

-

Fluorochrome-conjugated antibodies to cell surface markers (e.g., CD45, CD138)

-

Fluorochrome-conjugated VS38c antibody

-

Isotype control for VS38c

-

Flow cytometer

Procedure:

-

Sample Preparation:

-

If necessary, perform red blood cell lysis on the bone marrow aspirate.

-

Wash the cells with PBS and resuspend to a concentration of 1x10^6 cells per 100 µL.

-

-

Surface Marker Staining:

-

Add the appropriate volume of antibodies for surface markers to the cell suspension.

-

Incubate for 15-30 minutes at 4°C in the dark.

-

Wash the cells twice with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in fixation buffer.

-

Incubate for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Permeabilization and Intracellular Staining:

-

Resuspend the fixed cells in permeabilization buffer.

-

Add the VS38c antibody and the corresponding isotype control to separate tubes.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition:

-

Resuspend the cells in PBS for analysis.

-

Acquire data on a flow cytometer, ensuring appropriate compensation for spectral overlap.

-

Immunohistochemistry for VS38 in Bone Marrow Biopsies

This protocol is for staining paraffin-embedded bone marrow trephine biopsies.

Reagents and Materials:

-

Formalin-fixed, paraffin-embedded bone marrow biopsy slides

-

Xylene or a xylene substitute

-

Ethanol (graded series: 100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody (VS38)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

-

-

Peroxidase Blocking:

-

Incubate the slides in 3% hydrogen peroxide to quench endogenous peroxidase activity.

-

-

Blocking:

-

Apply blocking buffer to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Apply the VS38 primary antibody at the optimal dilution and incubate overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.

-

Visualize the staining with the DAB chromogen substrate.

-

-

Counterstaining and Mounting:

-

Counterstain the slides with hematoxylin.

-

Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Mandatory Visualizations

Logical Workflow for Plasma Cell Identification

The following diagram illustrates the utility of VS38 in the identification of plasma cells, particularly in the context of daratumumab therapy where CD38 is obscured.

Caption: Logical workflow comparing standard and VS38-based plasma cell identification.

Experimental Workflow for VS38c Flow Cytometry

This diagram outlines the key steps in the experimental workflow for analyzing VS38c expression in bone marrow aspirates.

Caption: Experimental workflow for VS38c staining by flow cytometry.

Conclusion

The intracellular marker VS38 (recognizing CLIMP-63) is a highly reliable and robust tool for the identification of both normal and neoplastic plasma cells. Its consistent, strong expression is particularly advantageous in the era of CD38-targeted therapies, where it overcomes the challenge of CD38 masking. The incorporation of VS38 into flow cytometry and immunohistochemistry panels can significantly improve the accuracy of diagnosis, disease monitoring, and assessment of minimal residual disease in patients with plasma cell disorders. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working in this field.

References

VS38: A Comprehensive Technical Guide to its Role as a Marker for Plasma Cell Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of plasma cell disorder diagnostics and monitoring, the identification of robust and reliable biomarkers is paramount. The monoclonal antibody VS38, which recognizes the intracellular antigen Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), has emerged as a significant tool, particularly in the era of targeted therapies. This technical guide provides an in-depth exploration of VS38 as a marker for plasma cell disorders, detailing its biological basis, clinical utility, and the experimental protocols for its detection.

The VS38 antibody identifies CLIMP-63, a 63-kilodalton protein residing in the rough endoplasmic reticulum[1]. This protein, also known as p63, is integral to maintaining the structure of the endoplasmic reticulum and is highly expressed in professional secretory cells, such as plasma cells, due to their extensive protein synthesis and secretion machinery. This high level of expression in both normal and neoplastic plasma cells underpins the utility of VS38 as a plasma cell marker. A key advantage of VS38 is its intracellular location, which makes its detection independent of surface protein expression that can be modulated by therapeutic agents[1][2].

Data Presentation: VS38 Expression in Plasma Cell Disorders

The expression of VS38 (CLIMP-63) is consistently high in both normal and neoplastic plasma cells. While specific mean fluorescence intensity (MFI) data from comparative studies are not extensively published, qualitative data from flow cytometry analyses consistently describe VS38 staining as "bright" and "strong" in plasma cell populations. This robust expression is a key feature that facilitates the clear identification of plasma cells.

Table 1: Qualitative Expression of VS38 in Plasma Cell Populations

| Cell Type | VS38 (CLIMP-63) Expression Level | Key Characteristics | Reference |

| Normal Plasma Cells | Strong/Bright | High and consistent expression due to active immunoglobulin secretion. | |

| Monoclonal Gammopathy of Undetermined Significance (MGUS) | Strong/Bright | Similar to normal plasma cells, reflecting their plasma cell nature. | |

| Multiple Myeloma (MM) Cells | Strong/Bright | Maintained high expression, independent of the stage of the disease or prior treatments. | |

| MM Cells (Post-daratumumab) | Strong/Bright | Expression is unaffected by daratumumab treatment, which masks the CD38 surface epitope. |

Table 2: Comparison of VS38 and CD38 as Plasma Cell Markers

| Feature | VS38 (CLIMP-63) | CD38 |

| Location | Intracellular (Rough Endoplasmic Reticulum) | Cell Surface |

| Expression on Plasma Cells | Strong and consistent | Bright, but can be variable |

| Utility in Daratumumab-Treated Patients | Excellent; expression is not affected. | Limited; CD38 epitope is masked by the therapeutic antibody. |

| Lineage Specificity | Highly expressed in plasma cells; also found in other secretory cells. | Expressed on various hematopoietic cells at different stages of differentiation. |

Experimental Protocols

Flow Cytometry for Intracellular VS38 Staining

This protocol is designed for the detection of VS38 in bone marrow aspirates and involves a combination of surface and intracellular staining.

Materials:

-

Bone marrow aspirate collected in an appropriate anticoagulant (e.g., EDTA).

-

Phosphate-buffered saline (PBS).

-

Fetal Bovine Serum (FBS).

-

Red Blood Cell (RBC) Lysis Buffer.

-

Fixation Buffer (e.g., 4% paraformaldehyde).

-

Permeabilization Buffer (e.g., PBS with 0.1% saponin or a commercial permeabilization solution).

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD138, CD45).

-

Fluorochrome-conjugated VS38 antibody.

-

Isotype control for VS38.

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

Dilute the bone marrow aspirate 1:1 with PBS.

-

Perform RBC lysis according to the manufacturer's protocol.

-

Wash the cells twice with PBS containing 2% FBS.

-

Resuspend the cells to a concentration of 1 x 10^7 cells/mL.

-

-

Surface Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the appropriate dilutions of fluorochrome-conjugated antibodies for surface markers (e.g., CD138, CD45).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with PBS containing 2% FBS.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 100 µL of Fixation Buffer.

-

Incubate for 15-20 minutes at room temperature.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of Permeabilization Buffer.

-

Incubate for 10 minutes at room temperature.

-

-

Intracellular Staining:

-

Centrifuge the cells and decant the permeabilization buffer.

-

Add the fluorochrome-conjugated VS38 antibody or isotype control at the predetermined optimal concentration.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with Permeabilization Buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in PBS.

-

Acquire the samples on a flow cytometer.

-

Gate on the plasma cell population using light scatter properties and surface markers (e.g., CD138+).

-

Analyze the expression of VS38 within the gated plasma cell population.

-

Immunohistochemistry for VS38 Staining in Bone Marrow Biopsies

This protocol outlines the steps for detecting VS38 in formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.

Materials:

-

FFPE bone marrow biopsy slides.

-

Xylene.

-

Ethanol (100%, 95%, 70%).

-

Deionized water.

-

Antigen Retrieval Solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen Peroxide (3%).

-

Blocking Buffer (e.g., PBS with 5% normal goat serum).

-

Primary antibody (VS38).

-

HRP-conjugated secondary antibody.

-

DAB substrate kit.

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in Antigen Retrieval Solution.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with Blocking Buffer for 30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the VS38 primary antibody at the optimal dilution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS.

-

Apply DAB substrate and incubate until the desired stain intensity develops.

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Mandatory Visualizations

Signaling and Functional Interactions of CLIMP-63

CLIMP-63 is a key protein in maintaining the structural integrity of the endoplasmic reticulum (ER). Its interaction with microtubules is a critical aspect of its function, and this interaction is regulated by phosphorylation. During interphase, dephosphorylated CLIMP-63 binds to microtubules, anchoring the ER to the cytoskeleton. In mitosis, phosphorylation of CLIMP-63 leads to its dissociation from microtubules, allowing for the reorganization of the ER.

Experimental Workflow for VS38 Detection by Flow Cytometry

The following diagram illustrates the key steps in the experimental workflow for identifying plasma cells using VS38 in a bone marrow sample.

Prognostic and Therapeutic Implications

Prognostic Value

The prognostic significance of VS38 (CLIMP-63) expression in multiple myeloma has not been extensively studied. However, research in other malignancies offers some insights. For instance, in hepatocellular carcinoma and cholangiocarcinoma, overexpression of CLIMP-63 has been associated with metastasis and a poorer prognosis. Further investigation is warranted to determine if CLIMP-63 expression levels correlate with clinical outcomes in plasma cell disorders.

Therapeutic Potential

Currently, there are no therapeutic agents that directly target the intracellular CLIMP-63 protein. The development of therapies targeting intracellular proteins presents significant challenges, including drug delivery across the cell membrane. However, the consistent and high expression of CLIMP-63 in myeloma cells makes it an intriguing, albeit challenging, potential therapeutic target for future drug development efforts, such as antibody-drug conjugates with enhanced cell penetration capabilities or small molecule inhibitors that could modulate its function. The primary focus of targeted therapy in multiple myeloma remains on cell surface antigens like CD38.

Conclusion

The VS38 antibody, by recognizing the intracellular CLIMP-63 protein, provides a robust and reliable method for the identification of normal and neoplastic plasma cells. Its utility is particularly pronounced in the context of daratumumab therapy, where it serves as an invaluable alternative to CD38 for monitoring plasma cell populations by flow cytometry. The detailed protocols and understanding of the biological basis of VS38 expression provided in this guide are intended to support researchers and clinicians in leveraging this important marker in the study and management of plasma cell disorders. Further research is needed to fully elucidate the prognostic and therapeutic potential of targeting CLIMP-63 in multiple myeloma.

References

The VS38 Antibody: A Technical Guide to its Discovery, Characterization, and Application in Plasma Cell Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VS38 antibody, also known as VS38c, has emerged as a crucial tool in the identification of normal and neoplastic plasma cells. Its significance is particularly pronounced in the era of CD38-targeted immunotherapies for multiple myeloma (MM), where therapeutic antibodies can mask the CD38 epitope, hindering diagnostic and monitoring efforts. This technical guide provides an in-depth overview of the discovery, characterization, and application of the VS38 antibody, with a focus on its utility in research and clinical settings.

The VS38 antibody is a murine monoclonal antibody that recognizes a 64 kilodalton (kDa) intracellular antigen.[1][2] This antigen has been identified as the cytoskeleton-linking membrane protein 63 (CLIMP-63), also known as p63, which is located on the membrane of the rough endoplasmic reticulum.[3][4] The high expression of CLIMP-63 in cells with significant secretory activity, such as plasma cells, makes VS38 a highly specific marker for this lineage.

Discovery and Initial Characterization

The VS38 antibody was initially developed to identify an antigen associated with plasma cell differentiation. Early characterization studies employed a range of techniques to determine its specificity and the nature of its target antigen.

Antigen Identification and Specificity

Initial studies established that VS38 recognizes an intracellular antigen, precluding its use for targeting live cells but highlighting its potential for fixed-cell applications like immunohistochemistry and intracellular flow cytometry. Western blot analysis determined the molecular weight of the target antigen to be 64 kDa. The antibody was shown to strongly stain normal and neoplastic plasma cells in various tissue samples, including bone marrow. While highly specific for plasma cells within the hematopoietic lineage, weak staining has been observed in some epithelial elements.

Quantitative Data Summary

The utility of the VS38 antibody, particularly in the context of multiple myeloma, has been quantitatively assessed in several studies. The following tables summarize key comparative data.

Table 1: Comparison of Minimal Residual Disease (MRD) Detection in Multiple Myeloma

| Parameter | VS38c Approach | CD38-Multiepitope (ME) Approach | Reference(s) |

| Concordance in MRD Status | 100% | 100% | |

| Correlation of MRD Levels (R²) in MRD-positive samples | 0.999 | 0.999 | |

| Qualitative MRD Data | Highly comparable | Highly comparable | |

| Quantitative MRD Data | Highly comparable | Highly comparable |

Table 2: Median Fluorescence Intensity (MFI) in Different Cell Populations

| Cell Type | VS38c MFI | CD38 MFI (Daratumumab-treated) | CD38 MFI (Daratumumab-naive) | Reference(s) |

| Normal Plasma Cells | Strong and consistent | Significantly reduced | High | |

| Myeloma Cells | Strong and consistent | Significantly reduced | Lower than normal plasma cells | |

| Natural Killer (NK) Cells | Not reported | Suppressed for 0-4 months post-treatment | Not reported |

Experimental Protocols

Detailed methodologies are critical for the successful application of the VS38 antibody. The following sections provide overviews of the key experimental protocols used in its characterization and routine use.

Immunohistochemistry (IHC)

Immunohistochemistry with VS38 is utilized to detect plasma cells in fixed tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: A microwave-based antigen retrieval method is employed to unmask the epitope.

-

Blocking: Non-specific binding is blocked using an appropriate blocking serum.

-

Primary Antibody Incubation: Sections are incubated with the VS38 monoclonal antibody at a predetermined optimal concentration.

-

Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the antigen-antibody complex.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

Western Blot Analysis

Western blotting is used to determine the molecular weight of the antigen recognized by the VS38 antibody.

Protocol:

-

Protein Extraction: Lysates are prepared from cells expressing the target antigen (e.g., plasma cell lines).

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the VS38 antibody.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Flow Cytometry (FACS Analysis)

Flow cytometry with VS38 is a powerful tool for identifying and quantifying plasma cells, especially for Minimal Residual Disease (MRD) monitoring in multiple myeloma.

Protocol:

-

Sample Preparation: Bone marrow aspirates or peripheral blood samples are collected. Red blood cells are lysed if necessary.

-

Surface Staining: Cells are stained with antibodies against surface markers to identify different cell populations.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow the VS38 antibody to access its intracellular target. Commercial kits such as IntraStain are often used.

-

Intracellular Staining: The fixed and permeabilized cells are incubated with a fluorochrome-conjugated VS38 antibody.

-

Data Acquisition: Samples are acquired on a flow cytometer.

-

Data Analysis: The data is analyzed to identify and quantify the plasma cell population based on its light scatter properties and expression of VS38 and other markers.

Visualizations

Signaling Pathways and Logical Relationships

Since VS38 targets an intracellular structural protein, it does not directly modulate a signaling pathway in the traditional sense. Its utility lies in its ability to identify cells with a high-protein synthesis and secretion capacity. The following diagrams illustrate the experimental workflow for plasma cell identification and the logical relationship of VS38 in the context of daratumumab treatment.

Caption: Experimental workflow for plasma cell identification using the VS38 antibody via flow cytometry.

Caption: Logical diagram illustrating how VS38 overcomes daratumumab-induced CD38 masking for accurate plasma cell detection.

Conclusion

The VS38 antibody is a robust and reliable tool for the identification of plasma cells in various research and clinical applications. Its ability to recognize the intracellular antigen CLIMP-63 makes it an invaluable reagent, particularly for the monitoring of multiple myeloma patients undergoing treatment with CD38-targeted therapies. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of the VS38 antibody by researchers, scientists, and drug development professionals.

References

- 1. pure.eur.nl [pure.eur.nl]

- 2. VS38c and CD38-Multiepitope Antibodies Provide Highly Comparable Minimal Residual Disease Data in Patients With Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VS38 as a promising CD38 substitute antibody for flow cytometric detection of plasma cells in the daratumumab era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

An In-depth Technical Guide on the VS38 Protein Target and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody VS38 is a valuable tool in cancer research and diagnostics, particularly in the context of hematological malignancies. Its utility stems from its specific recognition of an intracellular antigen that is highly expressed in plasma cells and various cancer types. This technical guide provides a comprehensive overview of the VS38 protein target, its associated signaling pathways, and a discussion on its binding affinity. Detailed experimental protocols for key applications of the VS38 antibody are also provided, along with visual representations of complex biological processes to facilitate understanding.

VS38 Protein Target: p63/CLIMP-63/CKAP4

The molecular target of the VS38 antibody is a 63 kDa protein known by several names: p63, Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), and Cytoskeleton-Associated Protein 4 (CKAP4).[1][2] This protein is primarily localized in the membrane of the rough endoplasmic reticulum (ER), where it plays a crucial role in organizing the structure of the ER and linking it to the cytoskeleton.[3] While ubiquitously expressed, its high abundance in secretory cells like plasma cells makes the VS38 antibody an excellent marker for identifying these cell types.[1][2]

Functionally, p63/CLIMP-63/CKAP4 is a type II transmembrane protein. Beyond its structural role in the ER, it can also be present on the cell surface, where it functions as a receptor for various ligands, thereby initiating intracellular signaling cascades.

Binding Affinity of VS38 Antibody

As of the latest available data, specific quantitative binding affinity data for the VS38 monoclonal antibody to its target protein, p63/CLIMP-63/CKAP4, such as the dissociation constant (Kd), is not extensively documented in publicly available literature.

For illustrative purposes, binding affinity data for monoclonal antibodies is typically presented as follows:

| Antibody | Target | Method | Kd (nM) | Reference |

| VS38 | p63/CLIMP-63/CKAP4 | e.g., SPR, BLI, ELISA | Data not available | - |

| Example: Daratumumab | CD38 | BIAcore | 4.36 | ** |

The determination of binding affinity is a critical step in the characterization of a monoclonal antibody. Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed to measure the kinetics of the antibody-antigen interaction and calculate the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

Signaling Pathways Involving the VS38 Target Protein

p63/CLIMP-63/CKAP4, when present on the cell surface, acts as a receptor for ligands such as Dickkopf-1 (DKK1). The binding of DKK1 to CKAP4 can activate downstream signaling pathways, notably the PI3K/AKT and MAPK1/3 pathways, which are known to be involved in cell proliferation, survival, and migration.

DKK1-CKAP4 Signaling Pathway

The binding of DKK1 to CKAP4 triggers a conformational change in CKAP4, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

Experimental Protocols

The VS38 antibody is predominantly used in two key experimental techniques: Immunohistochemistry (IHC) and Flow Cytometry.

Immunohistochemistry (IHC) Protocol for VS38 Staining

IHC is used to visualize the expression and localization of the p63/CLIMP-63/CKAP4 protein within tissue sections.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in a buffer (e.g., PBS or TBS).

-

Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the VS38 monoclonal antibody to its optimal concentration in the blocking solution.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) for 1-2 hours at room temperature.

-

-

Detection:

-

Wash slides to remove unbound secondary antibody.

-

Apply a chromogenic substrate for HRP, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired color intensity develops.

-

-

Counterstaining:

-

Lightly counterstain the tissue with hematoxylin to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope to assess the staining pattern and intensity.

-

Flow Cytometry Protocol for VS38 Staining

Flow cytometry is used for the identification and quantification of cells expressing the p63/CLIMP-63/CKAP4 protein, particularly in heterogeneous cell populations like bone marrow aspirates.

Detailed Steps:

-

Cell Preparation:

-

Prepare a single-cell suspension from the sample (e.g., bone marrow aspirate, peripheral blood).

-

Count the cells and adjust the concentration.

-

-

Surface Marker Staining (Optional):

-

If desired, stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD138 for plasma cells) in a suitable buffer (e.g., FACS buffer) on ice, protected from light.

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Fix the cells using a fixation buffer (e.g., paraformaldehyde-based).

-

Wash the cells.

-

Permeabilize the cells using a permeabilization buffer (e.g., saponin- or methanol-based) to allow the intracellular antibody to access its target.

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with a fluorochrome-conjugated VS38 antibody at its optimal concentration.

-

Incubate on ice, protected from light.

-

-

Washing:

-

Wash the cells with permeabilization buffer to remove unbound intracellular antibody.

-

Resuspend the cells in FACS buffer.

-

-

Data Acquisition:

-

Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.

-

-

Data Analysis:

-

Analyze the acquired data using flow cytometry analysis software to identify and quantify the VS38-positive cell population.

-

Conclusion

The VS38 antibody, by targeting the intracellular protein p63/CLIMP-63/CKAP4, serves as a robust marker for plasma cells and has significant applications in the study and diagnosis of various cancers. While specific quantitative data on its binding affinity remains to be fully elucidated in public literature, its utility in immunohistochemistry and flow cytometry is well-established. The provided protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals working with this important antibody. Further characterization of the VS38 antibody's binding kinetics will undoubtedly enhance its application in quantitative assays and therapeutic development.

References

- 1. A network map of cytoskeleton-associated protein 4 (CKAP4) mediated signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VS38 as a promising CD38 substitute antibody for flow cytometric detection of plasma cells in the daratumumab era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the VS38 Antibody: Characterization and Application in Research

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the VS38 antibody. The document details the discovery, characterization, and application of this antibody, with a focus on its utility as a marker for plasma cells and other cell types expressing its target antigen.

Introduction to the VS38 Antibody

The VS38 monoclonal antibody is a valuable tool in immunohistochemistry and flow cytometry for the identification of normal and neoplastic plasma cells. First described in 1994, it recognizes an intracellular antigen, making it particularly useful for distinguishing plasma cells from other hematopoietic cells.[1][2][3][4] Subsequent research identified the target of the VS38 antibody as the p63 rough endoplasmic reticulum protein, now more commonly known as Cytoskeleton-Associated Protein 4 (CKAP4) or Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63).[5] Due to its intracellular target, the VS38 antibody, particularly its commercially available variant VS38c, has found significant application in monitoring plasma cell populations in patients treated with therapies targeting surface antigens, such as the anti-CD38 antibody daratumumab.

Antibody Characteristics and Quantitative Data

The VS38 antibody is a mouse monoclonal antibody that recognizes a 64 kilodalton (kDa) intracytoplasmic antigen. Its primary utility lies in its ability to specifically stain cells with a high level of protein secretion machinery, such as plasma cells.

Table 1: Summary of VS38 Antibody Characteristics

| Characteristic | Description | Source |

| Antibody Type | Mouse Monoclonal | |

| Target Antigen | p63 / CLIMP-63 / CKAP4 | |

| Antigen MW | 64 kDa | |

| Antigen Location | Intracytoplasmic (Rough Endoplasmic Reticulum) | |

| Primary Applications | Immunohistochemistry, Flow Cytometry |

Quantitative Data:

A review of the available scientific literature did not yield specific quantitative data on the binding affinity (e.g., Kd, Kon, Koff) of the VS38 antibody to its target antigen. The characterization of this antibody has been primarily qualitative, focusing on its staining patterns in various tissues and cell types.

Experimental Protocols

Detailed experimental protocols for the primary applications of the VS38 antibody are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for using the VS38 antibody to stain paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the tissue sections by sequential immersion in:

-

100% ethanol (2 changes, 3 minutes each)

-

90% ethanol (3 minutes)

-

80% ethanol (3 minutes)

-

-

Rinse gently with running tap water for 30 seconds.

-

Place slides in a phosphate-buffered saline (PBS) wash bath for 30 minutes.

-

-

Antigen Retrieval:

-

For routinely fixed specimens, a microwave method of antigen retrieval is recommended.

-

Immerse slides in a 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a microwave until the solution boils, then maintain at a sub-boiling temperature for 10-20 minutes.

-

Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

-

Rinse with PBS.

-

-

Blocking and Staining:

-

Incubate the slides with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes to block non-specific antibody binding.

-

Incubate with the VS38 primary antibody, diluted to its optimal concentration in the blocking solution, for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the slides three times with PBS for 5 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

-

Wash the slides three times with PBS for 5 minutes each.

-

-

Detection and Counterstaining:

-

Develop the signal using a suitable HRP substrate (e.g., DAB).

-

Wash with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Intracellular Flow Cytometry Protocol for VS38c

This protocol is for the intracellular staining of cells in suspension with the VS38c antibody.

-

Cell Preparation:

-

Prepare a single-cell suspension from bone marrow aspirates or other tissues.

-

Perform a red blood cell lysis if necessary.

-

Wash the cells with PBS.

-

-

Surface Staining (Optional):

-

If co-staining for surface markers, incubate the cells with fluorochrome-conjugated antibodies against surface antigens for 20-30 minutes at 4°C, protected from light.

-

Wash the cells with flow cytometry staining buffer (e.g., PBS with 1% BSA).

-

-

Fixation and Permeabilization:

-

Fix the cells by incubating with a fixation buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by incubating with a permeabilization buffer (e.g., PBS with 0.1% saponin or a commercial permeabilization solution) for 10-15 minutes at room temperature.

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with the VS38c antibody, diluted in permeabilization buffer, for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition:

-

Resuspend the cells in flow cytometry staining buffer.

-

Acquire the data on a flow cytometer.

-

Target Antigen: CKAP4 (CLIMP-63)

The VS38 antibody recognizes Cytoskeleton-Associated Protein 4 (CKAP4), a type II transmembrane protein predominantly located in the rough endoplasmic reticulum (ER). CKAP4 plays a role in maintaining the structure of the ER and anchoring it to the cytoskeleton. While primarily an intracellular protein, CKAP4 can also be present on the cell surface where it functions as a receptor for various ligands, including Dickkopf-1 (DKK1), surfactant protein A, and tissue plasminogen activator.

CKAP4 Signaling Pathways

In several cancers, the interaction of DKK1 with surface-expressed CKAP4 has been shown to activate pro-proliferative signaling pathways, primarily the PI3K/AKT pathway. This is a Wnt-independent signaling cascade. The activation of this pathway can promote cancer cell proliferation, migration, and invasion.

Data Presentation

The reactivity of the VS38 antibody with various normal and neoplastic tissues has been characterized.

Table 2: Reactivity of VS38 Antibody with Normal and Neoplastic Tissues

| Tissue/Cell Type | Reactivity | Source |

| Normal Tissues | ||

| Plasma Cells | Strong | |

| Epithelial Elements | Weak | |

| Other Hematopoietic Cells | Negative | |

| Neoplastic Tissues | ||

| Myeloma/Plasmacytoma | Strong | |

| Lymphoplasmacytoid Lymphoma | Positive | |

| Lymphocytic Lymphoma | Negative | |

| Follicular Lymphoma | Negative | |

| Large Cell Lymphomas | Subdivides into two groups | |

| Neuroendocrine Tumors | Positive (in a majority of cases) | |

| Melanocytic Lesions | Positive | |

| Osteosarcoma | Positive |

Mandatory Visualizations

Experimental Workflows

Caption: Immunohistochemistry workflow for VS38 antibody staining.

Caption: Intracellular flow cytometry workflow for VS38c antibody.

Signaling Pathway

Caption: DKK1-CKAP4 signaling pathway.

References

- 1. The Emerging Role of CKAP4 in GI Cancer: From Molecular Pathways to Clinical Applications | MDPI [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. VS38: a new monoclonal antibody for detecting plasma cell differentiation in routine sections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: VS38 (VSIG3) Expression in Hematopoietic Cell Lineages

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-Set and Immunoglobulin Domain Containing 3 (VSIG3), also known as VS38 or Immunoglobulin Superfamily Member 11 (IGSF11), is a type I transmembrane protein belonging to the immunoglobulin superfamily.[1][2][3] Initially characterized as a cell adhesion molecule, recent studies have illuminated its role as a crucial regulator in the immune system.[2][3] This guide provides a comprehensive overview of VS38 expression across various hematopoietic cell lineages, details relevant experimental methodologies, and explores its signaling pathways.

VS38 Expression in Hematopoietic Cell Lineages

Current research indicates that VSIG3 expression is generally low in normal tissues. However, within the hematopoietic system, specific cell lineages show discernible levels of VS38 expression. While comprehensive quantitative data across all hematopoietic cell types remains an area of active investigation, existing studies provide valuable insights into its expression pattern.

Quantitative Expression Data

A summary of currently available data on VS38 expression in hematopoietic cells is presented below. It is important to note that expression levels can vary based on the activation state of the cells and the detection method used.

| Hematopoietic Cell Lineage | Sub-population(s) | VS38 (VSIG3) Expression Level | Method of Detection | Reference |

| Myeloid Lineage | Monocytes | Positive | Flow Cytometry | |

| Myeloid Cells | Positive | Flow Cytometry | ||

| Macrophages (CD68+) | Not specified | Immunohistochemistry | ||

| Dendritic Cells | Not specified | - | - | |

| Lymphoid Lineage | B-Cells | Subpopulation Positive | Flow Cytometry | |

| Plasma Cells | Brightly Positive | Flow Cytometry | ||

| T-Cells (CD3+) | Generally Low/Negative | - | ||

| Natural Killer (NK) Cells | Not specified | - | - | |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | CD34+ Lin- | Not specified | - | - |

Note: This table is compiled from available research and will be updated as more quantitative data becomes available.

Signaling Pathways and Molecular Interactions

The most well-characterized function of VS38 in the immune system is its role as a ligand for the V-domain Ig Suppressor of T cell Activation (VISTA), an immune checkpoint molecule. The interaction between VS38 and VISTA on T-cells leads to the inhibition of T-cell proliferation and cytokine production, positioning the VS38/VISTA axis as a novel co-inhibitory pathway.

VS38/VISTA Signaling Pathway

The engagement of VS38 on an antigen-presenting cell (or tumor cell) with VISTA on a T-cell initiates a signaling cascade within the T-cell that culminates in the suppression of its effector functions.

Intracellular Signaling of VS38

The intracellular signaling pathway of VS38 itself is not yet fully elucidated. The cytoplasmic domain of VSIG3 contains a C-terminal PDZ-binding motif, suggesting that it may interact with scaffold proteins containing PDZ domains to mediate intracellular signaling or cellular organization. Further research is required to identify the specific intracellular binding partners of VS38 and delineate its downstream signaling cascade.

Experimental Protocols

Flow Cytometry for VS38 Detection in Human Hematopoietic Cells

This protocol provides a general framework for the detection of VS38 on the surface of human hematopoietic cells. Optimization of antibody concentrations and incubation times may be necessary.

Materials:

-

Whole blood or bone marrow aspirate collected in EDTA or heparin.

-

Phosphate-Buffered Saline (PBS).

-

Ficoll-Paque™ PLUS for isolation of peripheral blood mononuclear cells (PBMCs).

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

-

Fluorochrome-conjugated anti-human VSIG3 (VS38) antibody (e.g., from R&D Systems, MAB9229).

-

Fluorochrome-conjugated antibodies for lineage markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes, CD45 for pan-leukocyte).

-

Isotype control antibody corresponding to the VS38 antibody.

-

Viability dye (e.g., 7-AAD or propidium iodide).

Procedure:

-

Cell Preparation:

-

For whole blood, perform red blood cell lysis or isolate PBMCs using Ficoll-Paque™ density gradient centrifugation.

-

For bone marrow, a red blood cell lysis step is typically required.

-

Wash cells with PBS and resuspend in Flow Cytometry Staining Buffer.

-

-

Staining:

-

Aliquot approximately 1x10^6 cells per tube.

-

Add the primary antibody cocktail, including the anti-VS38 antibody and lineage markers, at pre-titrated concentrations.

-

In a separate tube, add the isotype control antibody at the same concentration as the anti-VS38 antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

-

Add a viability dye just before analysis.

-

Acquire the samples on a flow cytometer.

-

Gate on viable, single cells and then identify hematopoietic populations based on lineage markers to assess VS38 expression.

-

Immunohistochemistry for VS38 in Bone Marrow Biopsies

This protocol outlines the general steps for immunohistochemical staining of VS38 in formalin-fixed, paraffin-embedded (FFPE) bone marrow sections.

Materials:

-

FFPE bone marrow biopsy sections on charged slides.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity.

-

Blocking buffer (e.g., 10% normal serum in PBS).

-

Primary antibody against human VSIG3 (VS38).

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB substrate-chromogen solution.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate through a series of graded ethanol solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating the slides in pre-heated antigen retrieval solution.

-

-

Staining:

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific binding sites with blocking buffer.

-

Incubate with the primary anti-VS38 antibody.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with streptavidin-HRP.

-

-

Visualization and Counterstaining:

-

Develop the color with DAB substrate.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Conclusion and Future Directions

VS38 (VSIG3) is an emerging player in the regulation of immune responses within the hematopoietic system. Its expression on specific myeloid and lymphoid lineages, particularly plasma cells, and its function as a ligand for the inhibitory receptor VISTA, highlight its potential as a therapeutic target in oncology and autoimmune diseases. Further research is needed to establish a more detailed and quantitative expression map of VS38 across all hematopoietic cell types, to elucidate its intracellular signaling pathways, and to fully understand its physiological and pathological roles. The development and standardization of robust experimental protocols will be critical to advancing our knowledge of this important immunoregulatory molecule.

References

- 1. VSIG‐3 as a ligand of VISTA inhibits human T‐cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. V-Set and immunoglobulin domain containing (VSIG) proteins as emerging immune checkpoint targets for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of VSIG3: The Ligand for VISTA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: VS38 Antibody for Flow Cytometry

Application Notes and Protocols for Immunohistochemistry Staining with VS38 Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VS38 antibody is a valuable tool for the identification of normal and neoplastic plasma cells in immunohistochemistry (IHC) and flow cytometry. It recognizes Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), also known as p63, a 64-kilodalton intracytoplasmic protein primarily located in the membrane of the rough endoplasmic reticulum.[1][2] CLIMP-63 plays a crucial role in maintaining the structure of the endoplasmic reticulum and anchoring it to microtubules.[3][4] Due to its high and consistent expression in plasma cells, the VS38 antibody is particularly useful in the diagnosis and monitoring of plasma cell neoplasms, such as multiple myeloma.[1] A key advantage of VS38 is its ability to identify plasma cells in patients treated with daratumumab, an anti-CD38 monoclonal antibody therapy that can mask the CD38 epitope, hindering the identification of plasma cells by conventional flow cytometry panels.

Antigen Information

| Target Antigen | Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63, p63) |

| Cellular Localization | Cytoplasmic (Rough Endoplasmic Reticulum Membrane) |

| Molecular Weight | 64 kDa |

| Function | Involved in maintaining the structure of the endoplasmic reticulum and anchoring it to microtubules. It is also reported to be present at the plasma membrane and act as a receptor for various ligands. |

Applications

The VS38 antibody is primarily used for the detection of plasma cells in various tissues. Its main applications include:

-

Diagnosis of Plasma Cell Neoplasms: Identification of myeloma or plasmacytoma in bone marrow and other tissues.

-

Differential Diagnosis: Differentiating lymphoplasmacytoid lymphoma from lymphocytic and follicular lymphoma.

-

Monitoring of Multiple Myeloma: Reliable detection of minimal residual disease (MRD) in multiple myeloma patients, especially those undergoing daratumumab therapy.

Data Presentation

Comparative Analysis of Plasma Cell Detection

Studies have shown that the VS38 antibody is a reliable alternative to CD38 for identifying plasma cells, particularly in cases with dim CD38 expression or after anti-CD38 therapy.

| Parameter | VS38 Panel | Standard Panel (including CD38) | Reference |

| Clonal Plasma Cell Percentage | No significant difference | No significant difference | |

| Ease of Identification/Quantification | Easier | More challenging in certain contexts | |

| Performance post-Daratumumab | Unaffected | CD38 detection is interfered for 4-6 months |

Reactivity Profile of VS38 Antibody

The VS38 antibody demonstrates high specificity for plasma cells but can also exhibit cross-reactivity with other cell types.

| Cell/Tissue Type | Staining Pattern | Reference |

| Normal and Neoplastic Plasma Cells | Strong, constant cytoplasmic staining | |

| Epithelial Elements | Weakly positive | |

| Other Hematopoietic Cells | Negative | |

| Neuroendocrine Tumors | Positive in a significant percentage of cases | |

| Melanocytic Lesions | Positive | |

| Osteoblasts | Positive |

Experimental Protocols

Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline for the use of the VS38 antibody on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and experimental setups.

1. Deparaffinization and Rehydration:

-

Place slides in a slide holder.

-

Immerse in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse thoroughly in distilled water.

2. Antigen Retrieval:

-

Method: Heat-Induced Epitope Retrieval (HIER) is recommended.

-

Reagent: 10 mM Citrate Buffer, pH 6.0.

-

Procedure:

-

Immerse slides in pre-heated citrate buffer in a pressure cooker or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides with distilled water and then with wash buffer (e.g., TBS or PBS).

-

3. Staining Procedure:

-

Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer.

-

Blocking: Incubate sections with a protein block (e.g., 5% normal serum in TBS) for 30 minutes to reduce non-specific binding.

-

Primary Antibody Incubation:

-

Dilute the VS38 antibody to its optimal concentration in antibody diluent. (Note: Optimal dilution should be determined by the user).

-

Incubate the sections with the diluted primary antibody overnight at 4°C or for 60 minutes at room temperature in a humidified chamber.

-

-

Rinse with wash buffer (3 changes, 5 minutes each).

-

Secondary Antibody Incubation:

-

Apply a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at room temperature.

-

-

Rinse with wash buffer (3 changes, 5 minutes each).

-

Detection:

-

Incubate with an enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes at room temperature.

-

Rinse with wash buffer.

-

Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (typically 2-10 minutes).

-

-

Rinse with distilled water to stop the reaction.

4. Counterstaining and Mounting:

-

Counterstain with Hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water or a bluing reagent.

-

Dehydrate the sections through graded alcohols (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

Visualizations

Experimental Workflow for VS38 Immunohistochemistry

Caption: Immunohistochemistry workflow for VS38 antibody staining.

Subcellular Localization and Function of CLIMP-63

Caption: Function and regulation of the VS38 target, CLIMP-63.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Staining | Incorrect primary antibody dilution | Optimize antibody concentration through a dilution series. |

| Inadequate antigen retrieval | Ensure proper time, temperature, and pH for HIER. | |

| Primary antibody incompatible with fixation | Check antibody datasheet for recommended applications. | |

| High Background | Non-specific antibody binding | Increase blocking time and/or use a more concentrated blocking solution. |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Endogenous biotin or peroxidase activity | Use appropriate blocking steps (avidin/biotin block or higher concentration of H2O2). | |

| Inappropriate Cellular Localization | Permeabilization issues (for intracellular antigens) | Ensure adequate permeabilization if using on non-FFPE samples. For FFPE, this is less of an issue. |

References

- 1. VS38: a new monoclonal antibody for detecting plasma cell differentiation in routine sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 3. Phosphorylation Controls CLIMP-63–mediated Anchoring of the Endoplasmic Reticulum to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How many lives does CLIMP-63 have? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plasma Cell Detection Using VS38

For Researchers, Scientists, and Drug Development Professionals

Introduction